molecular formula C24H28N2O5 B265611 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265611
M. Wt: 424.5 g/mol
InChI Key: LLAHOBXYJROYBD-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHPD, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of pyrrolones and has a molecular weight of 454.55 g/mol. DMHPD has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, it has been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress. This compound has also been found to modulate the expression of various cytokines and chemokines, which are involved in inflammation. Furthermore, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its biological activities, making it a well-characterized compound. However, this compound also has some limitations. It is a relatively complex molecule, which may make it difficult to modify for structure-activity relationship studies. Furthermore, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of this compound derivatives with improved biological activities. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the identification of new therapeutic targets. Additionally, the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents should be explored. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3-methoxyphenylacetic acid, followed by the reaction of the resulting product with 3-dimethylaminopropylamine and 1,3-cyclohexanedione. The final product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been found to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-25(2)13-6-14-26-21(17-7-5-8-19(15-17)31-4)20(23(28)24(26)29)22(27)16-9-11-18(30-3)12-10-16/h5,7-12,15,21,27H,6,13-14H2,1-4H3/b22-20+

InChI Key

LLAHOBXYJROYBD-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC

SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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